4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-16-4-2-3-15(10-16)21-11-14(9-17(21)22)20-18(23)12-5-7-13(19)8-6-12/h2-8,10,14H,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRVTCGXQPRDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of the benzamide structure involves reacting the brominated benzene derivative with an appropriate amine under conditions that facilitate amide bond formation.
Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized through cyclization reactions involving suitable precursors.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Industry: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutents
- 4-bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A9): This compound shares the brominated benzamide core but replaces the pyrrolidinone moiety with a biphenyl group bearing a furan substituent. The furan ring introduces additional π-π stacking capabilities, which may enhance interactions with aromatic residues in enzymes .
- 4-bromo-N-(2,6-difluorophenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide: Here, the benzamide’s amide nitrogen is attached to a 2,6-difluorophenyl group instead of the pyrrolidinone system. The trifluoropropoxy substituent increases lipophilicity and metabolic stability compared to the target compound’s methoxyphenyl group.
Heterocyclic and Conformational Variants
- 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: This analogue replaces the pyrrolidinone with a hexahydroquinoline ring, introducing a fused bicyclic system. The pyridinyl group may enhance metal coordination or polar interactions compared to the methoxyphenyl group in the target compound .
- Chromen- and Pyrazolopyrimidine-Based Analogues (e.g., Example 53 in ): Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide feature fused chromen and pyrazolopyrimidine systems. These structures prioritize planar aromatic systems for intercalation or kinase inhibition, diverging from the target compound’s reliance on pyrrolidinone puckering for conformational control .
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|
| Target Compound | Not Reported | ~389.2 (calculated) | Lactam rigidity, methoxy π-donor |
| 4-bromo-N-(2,6-difluorophenyl)-... [7] | Not Reported | 424.1 (observed) | Trifluoropropoxy lipophilicity |
| Example 53 [5] | 175–178 | 589.1 (observed) | Fluorinated chromen, sulfonamide polarity |
Biological Activity
4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a bromine atom, a methoxyphenyl group, and a pyrrolidinyl benzamide framework, which may influence its biological activity and interactions with various biological targets. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 905682-05-5 |
| Molecular Formula | C18H17BrN2O3 |
| Molecular Weight | 389.2 g/mol |
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom may enhance its reactivity, while the methoxy group can improve solubility and pharmacokinetics. These characteristics suggest that the compound may interact with specific biological pathways, potentially affecting various cellular processes.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and exhibiting antibacterial properties.
Case Study: Anticancer Activity
A study focusing on structurally related compounds demonstrated that certain derivatives possess potent anticancer properties. For example, compounds derived from pyrrolidine frameworks were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines at micromolar concentrations.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for predicting the biological activity of this compound. The following table summarizes key findings from SAR studies involving similar compounds:
| Compound Name | Biological Activity | Key Structural Features |
|---|---|---|
| 4-bromo-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide | Anticancer, Antimicrobial | Bromine atom, methoxy group |
| 2-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide | Moderate Anticancer | Chlorine atom instead of bromine |
| 2-fluoro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide | Weak Anticancer | Fluorine atom instead of bromine |
Pharmacological Studies
Further pharmacological evaluations are necessary to establish the therapeutic potential of this compound. Preliminary studies suggest that it may act on specific receptors or enzymes involved in disease pathways, offering a basis for future drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
